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These application notes provide a comprehensive overview of the use of functionalized zinc
oxide (ZnO) nanoparticles as versatile carriers for targeted drug delivery, particularly in cancer

therapy. The unique properties of ZnO nanoparticles, including their biocompatibility,

biodegradability, and pH-sensitive nature, make them a promising platform for developing

advanced therapeutic strategies.[1][2][3] This document details the synthesis, functionalization,

drug loading, and in vitro evaluation of these nanoparticles, supported by detailed experimental

protocols and data presented for comparative analysis.

Introduction to Functionalized ZnO Nanoparticles in
Drug Delivery
Zinc oxide nanoparticles (ZnO NPs) have garnered significant attention in biomedical

applications due to their unique physicochemical properties.[2] Their inherent cytotoxicity

towards cancer cells, ability to generate reactive oxygen species (ROS), and dissolution in the

acidic tumor microenvironment make them not just carriers but also active therapeutic agents.

[2][3][4][5] Functionalization of ZnO NPs with polymers, targeting ligands, and other molecules

is crucial to enhance their stability in physiological conditions, improve drug loading capacity,

and enable targeted delivery to specific cells or tissues, thereby minimizing off-target effects.[1]

[5][6]

Common functionalization strategies include:
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Polymer Coating: Polymers like polyethylene glycol (PEG) and chitosan are used to improve

biocompatibility, stability, and circulation time.[1][7]

Targeting Ligand Conjugation: Molecules such as folic acid (FA) and hyaluronic acid (HA)

can be attached to the nanoparticle surface to target receptors that are overexpressed on

cancer cells.[6][8]

Stimuli-Responsive Modifications: Functional groups that respond to specific stimuli, such as

pH or temperature, can be incorporated to trigger drug release at the target site.[8][9][10]

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on functionalized

ZnO nanoparticles for drug delivery, providing a comparative overview of their performance.

Table 1: Drug Loading and Encapsulation Efficiency
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Functionalizati
on Strategy

Drug
Drug Loading
Content (DLC)
(%)

Drug
Encapsulation
Efficiency
(DEE) (%)

Reference

Amine

functionalization,

Phenylboronic

acid (PBA)

conjugation

Chrysin 30.56 44 [11]

Poly(methacrylat

e-co-N-

isopropylacrylami

de-co-

polyethylene

glycol methyl

acrylate) (PMNE)

copolymer

Doxorubicin

(DOX)
21.2 Not Reported [10]

3-

mercaptopropioni

c acid (MPA)

Curcumin Not Reported Not Reported [12]

Chitosan

encapsulation
Ciprofloxacin Not Reported Not Reported [13]

Mesoporous ZnO
Clotrimazole

(CTZ)

89 (0.57 mg

drug/mg ZnO)
Not Reported [14]

Table 2: pH-Responsive Drug Release
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Nanoparticl
e System

Drug pH
Cumulative
Release (%)

Time
(hours)

Reference

ZnO-PBA-

Chrysin
Chrysin 5.0 ~59 48 [11]

6.0 ~14 48 [11]

7.4 ~9 48 [11]

ZnO@PMNE-

DOX

Doxorubicin

(DOX)
7.5 11.4 30 [10]

Mesoporous

silica

nanoparticles

capped with

ZnO

Doxorubicin

(DOX)
5.0

Significant

release
Not specified [15]

7.4
Inhibited

release
Not specified [15]

Table 3: In Vitro Cytotoxicity (IC50 Values)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9301599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9301599/
https://pubs.aip.org/aip/adv/article/9/12/125026/1076463/Thermal-and-pH-responsive-ZnO-based-nanoparticles
https://discovery.researcher.life/article/ph-responsive-and-biodegradable-zno-capped-mesoporous-silica-composite-nanoparticles-for-drug-delivery/316dc94947ed3f26860e8df542711465
https://discovery.researcher.life/article/ph-responsive-and-biodegradable-zno-capped-mesoporous-silica-composite-nanoparticles-for-drug-delivery/316dc94947ed3f26860e8df542711465
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nanoparticle
System

Cell Line IC50 (µg/mL) Reference

ZnO NPs
A549 (human alveolar

epithelial)
35.6 [16]

HEK (human

embryonic kidney)
33.5 [16]

ZnO-MPA-Curcumin
MDA-MB-231 (breast

cancer)
3.3 [12]

Free Curcumin
MDA-MB-231 (breast

cancer)
5 [12]

ZnO NPs
Caco-2 (colorectal

adenocarcinoma)
Size-dependent [17]

26 nm ZnO NPs Highest toxicity [17]

62 nm and 90 nm ZnO

NPs
Lower toxicity [17]

ZnO NPs HeLa (cervical cancer)
No adverse effect up

to 20 mg/L
[18]

Significant decrease

in viability at 30, 50,

and 100 mg/L

[18]

Experimental Protocols
This section provides detailed protocols for the synthesis, functionalization, drug loading, and in

vitro evaluation of functionalized ZnO nanoparticles.

Protocol for Synthesis of ZnO Nanoparticles via
Hydrothermal Method
This protocol describes a common method for synthesizing ZnO nanoparticles.

Materials:
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Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

Sodium hydroxide (NaOH)

Ethanol

Deionized (DI) water

Autoclave

Centrifuge

Oven

Procedure:

Prepare a 0.5 M solution of zinc acetate dihydrate in ethanol.

Prepare a 1.0 M solution of NaOH in ethanol.

Slowly add the NaOH solution dropwise to the zinc acetate solution under constant stirring

until a pH of 10 is reached.

Continue stirring for 2 hours to ensure a homogenous mixture.

Transfer the resulting white precipitate into a Teflon-lined stainless-steel autoclave.

Seal the autoclave and heat it at 120 °C for 12 hours.

Allow the autoclave to cool down to room temperature.

Collect the white precipitate by centrifugation at 8000 rpm for 15 minutes.

Wash the precipitate three times with ethanol and then three times with DI water to remove

any unreacted precursors.

Dry the final product in an oven at 60 °C for 12 hours to obtain ZnO nanoparticles.
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Protocol for Surface Functionalization with PEG
This protocol outlines the steps for coating ZnO nanoparticles with polyethylene glycol (PEG).

Materials:

Synthesized ZnO nanoparticles

Dicarboxyl-terminated poly(ethylene glycol) (HOOC-PEG-COOH)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Phosphate-buffered saline (PBS), pH 7.4

Ultrasonicator

Centrifuge

Procedure:

Disperse 100 mg of ZnO nanoparticles in 50 mL of DI water and sonicate for 30 minutes to

obtain a stable suspension.

In a separate beaker, dissolve 200 mg of HOOC-PEG-COOH in 20 mL of PBS (pH 7.4).

Add 50 mg of EDC and 30 mg of NHS to the PEG solution to activate the carboxyl groups.

Stir for 30 minutes at room temperature.

Add the activated PEG solution to the ZnO nanoparticle suspension.

Stir the mixture at room temperature for 24 hours to allow for the covalent attachment of

PEG to the ZnO surface.

Collect the PEG-functionalized ZnO nanoparticles by centrifugation at 12000 rpm for 30

minutes.
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Wash the nanoparticles twice with DI water to remove any unreacted PEG and coupling

agents.

Resuspend the PEG-ZnO nanoparticles in DI water for storage or further use.

Protocol for Doxorubicin (DOX) Loading
This protocol describes how to load the anticancer drug doxorubicin onto functionalized ZnO

nanoparticles.

Materials:

PEG-functionalized ZnO nanoparticles

Doxorubicin hydrochloride (DOX)

DI water

Magnetic stirrer

Centrifuge

UV-Vis spectrophotometer

Procedure:

Disperse 50 mg of PEG-ZnO nanoparticles in 25 mL of DI water.

Dissolve 10 mg of DOX in 5 mL of DI water.

Add the DOX solution to the nanoparticle suspension.

Stir the mixture in the dark at room temperature for 24 hours to facilitate drug loading. The

loading is often based on the complexation between the drug molecules and the zinc ions on

the nanoparticle surface.[10]

Separate the DOX-loaded nanoparticles from the solution by centrifugation at 15000 rpm for

30 minutes.
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Collect the supernatant and measure the concentration of free DOX using a UV-Vis

spectrophotometer at a wavelength of 480 nm.

Calculate the Drug Loading Content (DLC) and Drug Encapsulation Efficiency (DEE) using

the following formulas:

DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100

DEE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Drug Release Study
This protocol details the procedure for evaluating the pH-responsive release of a loaded drug.

Materials:

DOX-loaded PEG-ZnO nanoparticles

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

Dialysis membrane (e.g., MWCO 12 kDa)

Shaking incubator

UV-Vis spectrophotometer

Procedure:

Disperse a known amount of DOX-loaded nanoparticles in 5 mL of the release medium (PBS

at pH 7.4 or pH 5.0).

Transfer the suspension into a dialysis bag.

Place the dialysis bag in a beaker containing 50 mL of the corresponding release medium.

Incubate the setup at 37 °C in a shaking incubator.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the

release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink
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conditions.

Measure the concentration of the released DOX in the withdrawn samples using a UV-Vis

spectrophotometer.

Plot the cumulative percentage of drug release versus time.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to assess the cytotoxicity of the nanoparticles on a

cancer cell line.

Materials:

Cancer cell line (e.g., MCF-7, HeLa, A549)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

96-well plates

Functionalized ZnO nanoparticles (with and without drug)

Free drug solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to

allow for cell attachment.

Prepare serial dilutions of the nanoparticles and the free drug in the cell culture medium.
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Remove the old medium from the wells and add 100 µL of the prepared dilutions to the

respective wells. Include wells with untreated cells as a control.

Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and

incubate for another 4 hours.

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability (%) using the formula:

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the cell viability against the concentration to determine the IC50 value (the concentration

required to inhibit 50% of cell growth).

Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows

related to the drug delivery applications of functionalized ZnO nanoparticles.
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Caption: Experimental workflow for developing drug-loaded functionalized ZnO nanoparticles.
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Cellular Uptake and Drug Release
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Caption: Cellular uptake and anticancer mechanism of functionalized ZnO nanoparticles.
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Caption: Relationship between ZnO NP properties, functionalization, and outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043244?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

